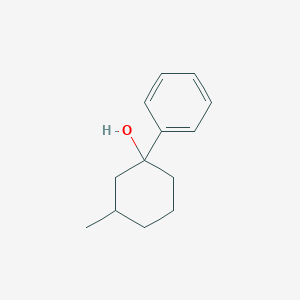
3-Methyl-1-phenyl-cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-cyclohexanol is an organic compound with the molecular formula C13H18O It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a cyclohexane ring substituted with a phenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-1-phenyl-cyclohexanol can be synthesized through the Grignard reaction, where a phenylmagnesium bromide (a Grignard reagent) reacts with 3-methylcyclohexanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure the stability of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-phenyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed:
Oxidation: 3-Methylcyclohexanone or 1-Phenyl-3-methylcyclohexanone.
Reduction: 1-Phenyl-3-methylcyclohexane.
Substitution: 1-Phenyl-3-methylcyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
3-Methyl-1-phenyl-cyclohexanol has been explored for its potential use in drug development, particularly as an analgesic agent. Research indicates that derivatives of cyclohexanol compounds exhibit significant analgesic properties, making them suitable candidates for pain management therapies.
Case Study: Analgesic Properties
A study outlined in a patent describes the development of compounds similar to this compound that demonstrate potent analgesic effects without the side effects commonly associated with opioids. These compounds are designed to provide effective pain relief while minimizing adverse reactions such as nausea and vomiting, which are prevalent in traditional opioid treatments .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the production of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Synthesis of Derivatives
Research has shown that this compound can be utilized to synthesize piperazine derivatives, which have applications in treating conditions such as type 2 diabetes mellitus. The synthetic process involves cyclization reactions that yield compounds with enhanced biological activity .
Beyond pharmaceuticals, this compound finds utility in the formulation of fragrances and flavoring agents due to its pleasant odor profile. Its stability and solubility make it suitable for incorporation into various consumer products.
Fragrance Industry
The compound is used as a fragrance ingredient in personal care products, contributing to scent profiles that appeal to consumers. Its incorporation into formulations requires careful consideration of concentration levels to ensure safety and efficacy.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenyl-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparación Con Compuestos Similares
1-Phenyl-1-cyclohexanol: Similar structure but with the hydroxyl group on the first carbon.
3-Methylcyclohexanol: Lacks the phenyl group.
1-Phenyl-2-methylcyclohexanol: Methyl group on the second carbon.
Uniqueness: 3-Methyl-1-phenyl-cyclohexanol is unique due to the specific positioning of the phenyl and methyl groups, which influence its chemical reactivity and physical properties. This structural arrangement can lead to distinct interactions in chemical and biological systems, making it a valuable compound for various applications .
Propiedades
Número CAS |
30689-81-7; 63007-44-3 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.286 |
Nombre IUPAC |
3-methyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11-6-5-9-13(14,10-11)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
Clave InChI |
LEBHRYOHUAWTHV-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)(C2=CC=CC=C2)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















